molecular formula C16H18O3 B12677117 alpha,alpha'-(Oxybis(methylene))bisbenzyl alcohol CAS No. 83072-49-5

alpha,alpha'-(Oxybis(methylene))bisbenzyl alcohol

Cat. No.: B12677117
CAS No.: 83072-49-5
M. Wt: 258.31 g/mol
InChI Key: YUFBLWYGGOUMMA-UHFFFAOYSA-N
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Description

alpha,alpha'-(Oxybis(methylene))bisbenzyl alcohol (CAS RN: 83072-49-5) is a benzyl alcohol derivative characterized by two benzyl alcohol moieties linked via an oxybis(methylene) (-O-CH₂-O-) bridge . Its molecular formula is inferred as C₁₆H₁₈O₄, though explicit confirmation is absent in the provided evidence. Structurally, it resembles 4,4'-oxybis(methylene)diphenol (CAS RN: 620-92-8), a compound isolated from Gastrodia rhizome extracts, which exhibits bioactivity such as plasmin stimulation . The compound’s ether-linked bisbenzyl framework differentiates it from simpler benzyl alcohol derivatives and may confer unique physicochemical and biological properties.

Properties

CAS No.

83072-49-5

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-(2-hydroxy-2-phenylethoxy)-1-phenylethanol

InChI

InChI=1S/C16H18O3/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2

InChI Key

YUFBLWYGGOUMMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COCC(C2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol typically involves the reaction of benzyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking two benzyl alcohol molecules via an ether bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, the production of alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Key Observations :

  • alpha-Methylbenzyl alcohol (CAS 98-85-1) exhibits well-documented properties, including a boiling point of 204°C and moderate acute oral toxicity (rat LD₅₀: 500 mg/kg) .
  • Its ether linkage may lower volatility compared to monomeric benzyl alcohols.

Reactivity and Stability

  • alpha-Methylbenzyl alcohol is stable under normal conditions but incompatible with strong oxidizers .
  • This compound ’s stability is uncharacterized in the evidence, though ether linkages typically confer resistance to hydrolysis compared to ester or amide bonds.
  • 4,4'-Oxybis(methylene)diphenol demonstrates reactivity in biological systems, stimulating plasmin activity at concentrations of 10–100 µM .

Toxicity and Environmental Impact

Compound Name Acute Oral LD₅₀ (Rat) Environmental Hazard Classification
alpha-Methylbenzyl alcohol 500 mg/kg Not classified
Bis(2,3-epoxypropyl) ether Not reported Carcinogenic (Category 1A)
This compound Not reported Not reported

Key Observations :

  • Bis(2,3-epoxypropyl) ether exemplifies the risks associated with ether-linked compounds containing reactive epoxide groups, warranting stringent handling protocols .
  • Toxicity data for This compound are absent, but its benzyl alcohol subunits may pose risks akin to alpha-Methylbenzyl alcohol (e.g., eye irritation, acute toxicity at higher doses) .

Biological Activity

Alpha,alpha'-(Oxybis(methylene))bisbenzyl alcohol, a compound with potential therapeutic applications, has garnered interest due to its unique chemical structure and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

This compound is characterized by its bisbenzyl alcohol moieties linked through an oxybis(methylene) group. This structure may influence its interaction with biological targets and its overall activity.

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This is crucial in preventing cellular damage and maintaining cellular homeostasis.
  • Antimicrobial Activity : Research indicates that this compound demonstrates antimicrobial effects against various bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in experimental models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to neutralize free radicals, thereby reducing oxidative damage.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Membrane Interaction : The hydrophobic nature of the benzyl groups facilitates interaction with lipid membranes, potentially disrupting microbial integrity.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

  • Study 1 : A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound.
  • Study 2 : In vitro antimicrobial tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
  • Study 3 : An anti-inflammatory model using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound significantly decreased the production of TNF-alpha and IL-6.

Data Tables

Biological ActivityTest Organism/ModelConcentration (µg/mL)Effect Observed
AntioxidantDPPH Radical Scavenging10 - 100Significant reduction in DPPH
AntimicrobialStaphylococcus aureus50Inhibition of bacterial growth
Anti-inflammatoryLPS-stimulated macrophages25Decreased TNF-alpha and IL-6 levels

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